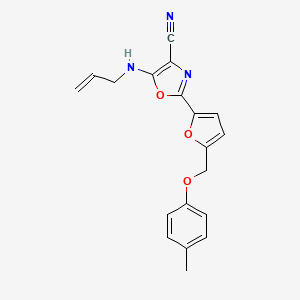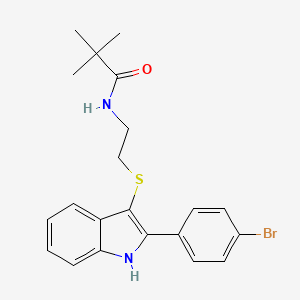
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide, also known as BRP-7, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide is not fully understood. However, it has been proposed that it induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific research studies. It has also been synthesized using a unique method, which makes it an attractive compound for further research. However, the limitations of this compound include its limited solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Future research can also focus on the development of this compound as a potential anticancer drug and its application in the treatment of inflammatory and infectious diseases.
Conclusion:
In conclusion, this compound or this compound is a novel compound that has shown promising results in various scientific research studies. It has been found to exhibit anticancer activity, anti-inflammatory and analgesic effects, and antimicrobial activity against various bacterial strains. This compound has several advantages for lab experiments, but its limited solubility in water is a limitation. Future research can focus on the development of more efficient synthesis methods, understanding the mechanism of action, and the development of this compound as a potential drug for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with aniline in the presence of a catalyst to form 4-bromo-N-phenylaniline. This intermediate is then reacted with indole-3-thiol in the presence of a base to form 2-(4-bromophenyl)-1H-indole-3-thiol. The final step involves the reaction of 2-(4-bromophenyl)-1H-indole-3-thiol with pivaloyl chloride and triethylamine to form this compound.
Scientific Research Applications
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)pivalamide has shown potential in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have antimicrobial activity against various bacterial strains.
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-21(2,3)20(25)23-12-13-26-19-16-6-4-5-7-17(16)24-18(19)14-8-10-15(22)11-9-14/h4-11,24H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJENPPXLYXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)
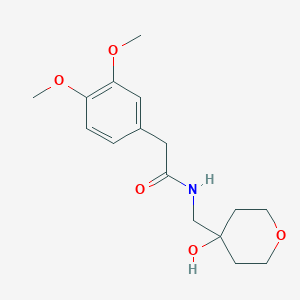
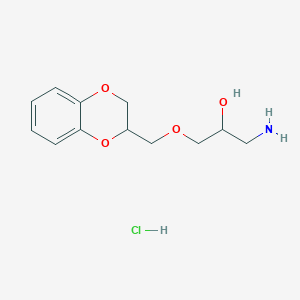
![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
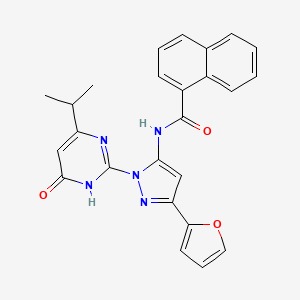
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
